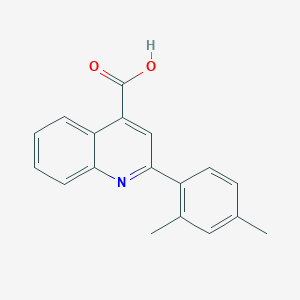

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-7-8-13(12(2)9-11)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOCMAVPLYTGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969940 | |

| Record name | 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-33-1 | |

| Record name | 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. Quinoline-4-carboxylic acids are a well-established class of compounds with a broad range of biological activities. This document details the most common and effective synthetic methodologies, including the Doebner and Pfitzinger reactions, complete with generalized experimental protocols, quantitative data for analogous compounds, and visualizations of the reaction pathways and experimental workflows.

Introduction to Synthetic Strategies

The synthesis of 2-aryl-quinoline-4-carboxylic acids is predominantly achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. The Doebner reaction offers a three-component approach, condensing an aniline, an aldehyde, and pyruvic acid.[1] In contrast, the Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions.[2] Both methods provide access to the quinoline core, with the choice of route often depending on the availability of starting materials.

Synthetic Pathways and Mechanisms

The selection of a synthetic pathway is contingent on the accessibility of the requisite precursors. For the synthesis of this compound, the key starting materials are aniline, 2,4-dimethylbenzaldehyde, and pyruvic acid for the Doebner reaction, or isatin and 1-(2,4-dimethylphenyl)ethanone for the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction is a versatile method for preparing 2-substituted quinoline-4-carboxylic acids. The reaction proceeds by the condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1] The mechanism is believed to involve the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. This is followed by cyclization and subsequent oxidation to yield the aromatic quinoline ring system.[3]

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, utilizing isatin and a carbonyl compound. The reaction is typically carried out in the presence of a strong base, which hydrolyzes the isatin to an intermediate that then condenses with the carbonyl compound.[2] Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid.[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These are based on established procedures for structurally similar compounds and may require optimization for the specific target molecule.

Protocol 1: Synthesis via Doebner Reaction (Generalized)

This protocol describes a three-component reaction between aniline, 2,4-dimethylbenzaldehyde, and pyruvic acid.

Materials:

-

Aniline

-

2,4-Dimethylbenzaldehyde

-

Pyruvic acid

-

Ethanol

-

Trifluoroacetic acid (catalyst)

-

Ice water

-

Aqueous potassium carbonate (K₂CO₃) solution

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, an equimolar mixture of aniline and 2,4-dimethylbenzaldehyde is dissolved in ethanol and refluxed for 1 hour.[4]

-

To this mixture, 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid are added.[4]

-

The reaction mixture is then refluxed for an additional 12 hours.[4]

-

After completion, the mixture is poured into ice water with vigorous stirring, leading to the precipitation of the crude product.[4]

-

The solid is collected by filtration and dissolved in an aqueous solution of potassium carbonate to remove non-acidic impurities.[4]

-

The basic solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the purified this compound.

-

The final product is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis via Pfitzinger Reaction (Generalized)

This protocol outlines the synthesis from isatin and 1-(2,4-dimethylphenyl)ethanone.

Materials:

-

Isatin

-

1-(2,4-dimethylphenyl)ethanone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Isatin is dissolved in an ethanolic solution of potassium hydroxide.[5]

-

1-(2,4-dimethylphenyl)ethanone is added to the solution.

-

The mixture is refluxed for 8-12 hours.[5]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the solution is acidified with hydrochloric acid to a pH of 5-6 to precipitate the product.[5]

-

The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Data Presentation

Table 1: Physical and Analytical Data of 2-Aryl-Quinoline-4-Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Phenyl-4-quinolinecarboxylic acid | C₁₆H₁₁NO₂ | 249.27 | 214-215 | [6] |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₂ | 263.29 | Not Available | [7] |

| This compound | C₁₈H₁₅NO₂ | 277.32 | Not Available |

Table 2: Spectroscopic Data of 2-Phenyl-4-quinolinecarboxylic acid

| Type of Spectrum | Solvent | Chemical Shifts (δ ppm) | Reference |

| ¹H NMR | DMSO-d₆ | 8.67 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.31 (d, J = 7.4 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (t, J = 7.6 Hz, 1H), 7.72 (t, J = 7.6 Hz, 1H), 7.57 (dq, J = 14.1, 7.0 Hz, 3H) | [5] |

| ¹³C NMR | Not specified | Not Available |

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

References

- 1. Doebner reaction - Wikipedia [en.wikipedia.org]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pfitzinger reaction for the synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant data for the characterization of the target compound.

Introduction to the Pfitzinger Reaction

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[1][2] The resulting quinoline-4-carboxylic acid core is a privileged structure found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents. This guide focuses on the specific application of the Pfitzinger reaction to synthesize this compound.

Reaction Mechanism and Workflow

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The general workflow involves the base-catalyzed condensation of isatin with 1-(2,4-dimethylphenyl)ethan-1-one.

Reaction Scheme:

The reaction mechanism can be visualized as a series of sequential steps:

Figure 1: Mechanism of the Pfitzinger Reaction.

The experimental workflow for the synthesis and purification of the target compound is outlined below:

Figure 2: Experimental Workflow.

Experimental Protocol

This section provides a detailed, generalized procedure for the synthesis of this compound via the Pfitzinger reaction.

Materials:

-

Isatin

-

1-(2,4-Dimethylphenyl)ethan-1-one

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (glacial)

-

Diethyl ether (for extraction)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (5 mL).

-

Formation of the Isatin Salt: To the basic solution, add isatin (0.1 mol) and stir the mixture at room temperature for approximately 1 hour. The color of the solution should change from orange-red to a yellowish-brown, indicating the formation of the potassium salt of isatinic acid.

-

Addition of the Ketone: To this mixture, add 1-(2,4-dimethylphenyl)ethan-1-one (0.1 mol) dropwise.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

-

Extraction: To the remaining aqueous residue, add water (100 mL) to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or glacial acetic acid until the precipitation of the product is complete (typically at pH 4-5).

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry it in a vacuum oven.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Isatin | C₈H₅NO₂ | 147.13 |

| 1-(2,4-Dimethylphenyl)ethan-1-one | C₁₀H₁₂O | 148.20 |

| Potassium Hydroxide | KOH | 56.11 |

Table 2: Product Characterization - this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molar Mass ( g/mol ) | 277.32 |

| Appearance | Expected to be a solid |

| Melting Point (°C) | Not available in searched literature |

| Yield (%) | Dependent on reaction conditions |

| Solubility | Generally soluble in organic solvents like DMSO and DMF |

Table 3: Spectroscopic Data for a Close Analog: 2-(4-Methylphenyl)quinoline-4-carboxylic acid [3]

| Data Type | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons of the quinoline and tolyl rings, a methyl group singlet, and a carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbons of the quinoline and tolyl rings, the methyl carbon, and the carboxylic acid carbonyl carbon. |

| GC-MS (m/z) | Molecular ion peak corresponding to the mass of the compound. |

Conclusion

The Pfitzinger reaction provides a reliable and versatile method for the synthesis of this compound. This technical guide offers a comprehensive framework for researchers and scientists to successfully perform this synthesis. The detailed experimental protocol, coupled with an understanding of the reaction mechanism, will facilitate the efficient production of this important heterocyclic compound for applications in drug discovery and development. Further experimental work is required to determine the specific yield, melting point, and detailed spectroscopic characteristics of the title compound.

References

The Doebner Reaction for 2-Aryl-Quinoline-4-Carboxylic Acids: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Doebner reaction, a cornerstone in heterocyclic chemistry since its discovery by Oscar Doebner in 1887, provides a direct route for synthesizing 2-substituted quinoline-4-carboxylic acids.[1] This one-pot, three-component reaction involves an aniline, an aldehyde, and pyruvic acid.[1][2] Quinoline-4-carboxylic acid derivatives are significant structural motifs in numerous bioactive molecules and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] This guide delves into the core mechanistic pathways of the Doebner reaction for synthesizing 2-aryl-quinoline-4-carboxylic acids, provides detailed experimental protocols, presents quantitative data on substrate scope, and offers a visual representation of the reaction workflow.

Core Reaction Mechanism

The precise mechanism of the Doebner reaction has been a subject of study, with two primary pathways proposed. However, the most commonly accepted sequence for the synthesis of 2-aryl-quinoline-4-carboxylic acids involves the initial formation of a Schiff base.[1][2]

The key steps are as follows:

-

Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of an aromatic amine (aniline) and an aromatic aldehyde. This step eliminates a molecule of water to form an N-arylimine, commonly known as a Schiff base.[1]

-

Reaction with Pyruvic Acid: Concurrently, pyruvic acid tautomerizes to its enol form.[1] The enol of pyruvic acid then acts as a nucleophile, attacking the electrophilic carbon of the Schiff base. This step is analogous to a Michael-type addition.[1]

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the carbonyl group, leading to the formation of a six-membered dihydroquinoline ring.[1][5]

-

Dehydration and Oxidation: The dihydroquinoline intermediate is unstable and readily aromatizes. This final step involves dehydration (loss of a water molecule) and an oxidation event to yield the stable 2-aryl-quinoline-4-carboxylic acid product.[1][5] In this process, a second molecule of the Schiff base can act as a hydrogen acceptor (oxidizing agent), being reduced in the process.[1]

The reaction is typically catalyzed by Brønsted or Lewis acids, such as p-toluenesulfonic acid, hydrochloric acid, or boron trifluoride etherate (BF₃·OEt₂).[1][3] While historically the reaction suffered from low yields with electron-deficient anilines, modern protocols using Lewis acid catalysts have significantly broadened the substrate scope and improved efficiency.[1][4]

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids via a modified Doebner reaction, optimized for a broader range of substrates, including those with electron-withdrawing groups.[3][4]

Materials:

-

Substituted Aniline (1.8 mmol, 1.0 equiv)

-

Substituted Aryl Aldehyde (2.0 mmol, 1.1 equiv)

-

Pyruvic Acid (0.6 mmol, 0.33 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add the Lewis acid catalyst (BF₃·OEt₂ or BF₃·THF, 0.5 equiv) to the solution.[3]

-

Initial Heating: Stir the reaction mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base.[3][4]

-

Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.[3][4]

-

Reaction Completion: Continue to stir the reaction mixture at 65 °C for an additional 20 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

-

Extraction and Purification: Separate the aqueous layer and extract it again with EtOAc. Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Quantitative Data: Substrate Scope and Yields

The modern Doebner reaction protocol is effective for a wide variety of anilines and aldehydes. The use of a Lewis acid catalyst like BF₃·THF allows for the successful synthesis of quinolines from anilines bearing both electron-donating and electron-withdrawing groups, which were previously challenging substrates.[4]

| Entry | Aniline (Substituent) | Aldehyde (Substituent) | Product | Yield (%) |

| 1 | 4-CF₃ | Phenyl | 2-phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 87 |

| 2 | 4-CN | Phenyl | 6-cyano-2-phenylquinoline-4-carboxylic acid | 83 |

| 3 | 4-CO₂Me | Phenyl | Methyl 2-phenylquinoline-4,6-dicarboxylate | 80 |

| 4 | 4-F | Phenyl | 6-fluoro-2-phenylquinoline-4-carboxylic acid | 89 |

| 5 | 4-OMe | Phenyl | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 85 |

| 6 | 4-Me | Phenyl | 6-methyl-2-phenylquinoline-4-carboxylic acid | 87 |

| 7 | 2-Me | Phenyl | 8-methyl-2-phenylquinoline-4-carboxylic acid | 70 |

| 8 | 4-F | 4-MeO-Phenyl | 6-fluoro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 88 |

| 9 | 4-F | 4-Cl-Phenyl | 2-(4-chlorophenyl)-6-fluoroquinoline-4-carboxylic acid | 89 |

| 10 | 4-F | Thiophen-2-yl | 6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | 80 |

Data adapted from Komatsu, H. et al., J. Org. Chem., 2023.[4]

Experimental Workflow Visualization

The overall workflow for the Doebner reaction is a streamlined, multi-component, one-pot synthesis.

Caption: General one-pot workflow for the Doebner reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the NMR Characterization of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid. While specific experimental data for this exact compound is not publicly available, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar quinoline-4-carboxylic acid derivatives. The methodologies for acquiring and interpreting this data are also detailed, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from known chemical shift ranges of analogous compounds and foundational NMR principles.[1][2][3] The numbering of the atoms for spectral assignment is shown in Figure 1.

Figure 1. Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | s | 1H | COOH |

| ~8.70 | d | 1H | H-5 |

| ~8.20 | s | 1H | H-3 |

| ~8.15 | d | 1H | H-8 |

| ~7.85 | t | 1H | H-7 |

| ~7.70 | t | 1H | H-6 |

| ~7.30 | d | 1H | H-6' |

| ~7.20 | s | 1H | H-3' |

| ~7.10 | d | 1H | H-5' |

| ~2.40 | s | 3H | 2'-CH₃ |

| ~2.15 | s | 3H | 4'-CH₃ |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | COOH |

| ~158.0 | C-2 |

| ~148.5 | C-8a |

| ~141.0 | C-4' |

| ~139.0 | C-2' |

| ~138.0 | C-4 |

| ~131.0 | C-6' |

| ~130.5 | C-7 |

| ~129.0 | C-5 |

| ~128.0 | C-5' |

| ~126.0 | C-3' |

| ~125.0 | C-6 |

| ~120.0 | C-4a |

| ~119.0 | C-3 |

| ~118.0 | C-8 |

| ~21.0 | 4'-CH₃ |

| ~20.0 | 2'-CH₃ |

Predicted in DMSO-d₆

Experimental Protocols

The following is a standard experimental protocol for the NMR analysis of this compound, based on methodologies reported for similar compounds.[1]

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized and purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the carboxylic acid in less polar solvents like chloroform-d (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate spectral resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can range from 16 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A wider spectral width, typically around 220-240 ppm, is necessary.

-

A longer relaxation delay (e.g., 2-5 seconds) may be required for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Workflow for the synthesis and structural characterization of a target compound.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Physical and chemical properties of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general characteristics and established experimental protocols for structurally related quinoline-4-carboxylic acid derivatives.

Core Compound Properties

This compound is a heterocyclic compound belonging to the quinoline carboxylic acid class. The quinoline moiety is a key pharmacophore in numerous biologically active compounds, suggesting potential applications in medicinal chemistry.

Physical and Chemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5466-33-1 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |

| InChI | InChI=1S/C18H15NO2/c1-11-7-8-14(10-13(11)2)18-12-16(17(20)21)15-6-4-3-5-9-15/h3-10,12H,1-2H3,(H,20,21) |

| Physical Property | Value | Source |

| Melting Point | 218 °C | Experimental |

| Boiling Point | 454.8 ± 33.0 °C | Predicted |

| Density | 1.220 ± 0.06 g/cm³ | Predicted |

| pKa | 1.00 ± 0.10 | Predicted |

Solubility

Synthesis and Experimental Protocols

The most common and established method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[1] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

General Pfitzinger Reaction Protocol

The synthesis of this compound would likely proceed via the Pfitzinger reaction between isatin and 1-(2,4-dimethylphenyl)ethan-1-one.

Materials:

-

Isatin

-

1-(2,4-dimethylphenyl)ethan-1-one

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve isatin in a solution of potassium hydroxide in a mixture of ethanol and water.

-

Add 1-(2,4-dimethylphenyl)ethan-1-one to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ketone.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Spectral and Analytical Data

| Analytical Method | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline and dimethylphenyl rings, two methyl singlets, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the two methyl carbons, the quaternary carbons of the quinoline and phenyl rings, and the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | A broad O-H stretch (approx. 2500-3300 cm⁻¹), a C=O stretch (approx. 1700-1730 cm⁻¹), and C=C and C-N stretching vibrations in the aromatic region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (277.32 g/mol ). |

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available. However, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities. Structure-activity relationship (SAR) studies on analogous compounds suggest several potential areas of biological relevance.

Postulated Biological Activities

Based on SAR studies of similar 2-aryl-quinoline-4-carboxylic acids, this compound could potentially exhibit:

-

Anticancer Activity: Many derivatives of 2-phenylquinoline-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines.[2][3] Potential mechanisms include the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs).

-

Antimicrobial Activity: The quinoline core is present in many antibacterial and antifungal agents.[4]

-

Anti-inflammatory Activity: Some quinoline carboxylic acid derivatives have demonstrated anti-inflammatory properties.

Logical Relationship of Potential Biological Investigation

The following diagram illustrates a logical workflow for the initial biological screening and investigation of this compound, based on the activities of related compounds.

Caption: A logical workflow for investigating the potential biological activities of the target compound.

Conclusion

This compound is a compound of interest within the broader class of quinoline-4-carboxylic acids, which have demonstrated significant potential in drug discovery. While specific experimental data for this particular derivative is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of structurally related molecules. Further experimental investigation is necessary to fully elucidate its properties and therapeutic potential.

References

A Comprehensive Technical Guide to 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid

CAS Number: 5466-33-1

This technical guide provides an in-depth overview of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its synthesis, potential biological activities, and the signaling pathways it may influence, based on current scientific literature.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, have made them a focal point of medicinal chemistry research. The subject of this guide, this compound, belongs to this promising class of compounds.

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is primarily achieved through two classical methods: the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][2] For the synthesis of the title compound, 2,4-dimethylaniline would react with an appropriate aldehyde and pyruvic acid.

Workflow for the Doebner Reaction:

Caption: General workflow of the Doebner reaction for the synthesis of this compound.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, utilizing the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] To synthesize the title compound via this method, isatin would be reacted with 1-(2,4-dimethylphenyl)ethan-1-one.

Workflow for the Pfitzinger Reaction:

Caption: General workflow of the Pfitzinger reaction for the synthesis of this compound.

Experimental Protocols

Representative Doebner Reaction Protocol[5]

-

Reaction Setup: In a round-bottom flask, combine the substituted aniline (e.g., 2,4-dimethylaniline, 1.8 mmol) and the appropriate aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

-

Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·OEt₂ or BF₃·THF (0.5 equivalents), to the mixture at room temperature.

-

Initial Heating: Stir the reaction mixture at 65°C for 1 hour.

-

Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

-

Reaction: Continue stirring the mixture at 65°C for 20 hours.

-

Work-up: After cooling to room temperature, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract it with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Representative Pfitzinger Reaction Protocol[6][7]

-

Base Preparation: In a suitable solvent such as ethanol, dissolve a strong base like potassium hydroxide.

-

Isatin Addition: Add isatin (1.0 equivalent) to the basic solution and stir at room temperature for approximately 1 hour.

-

Carbonyl Addition: Add the carbonyl compound (e.g., 1-(2,4-dimethylphenyl)ethan-1-one, 1.0-2.0 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-48 hours.

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 4-5 to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines.[5][6] The proposed mechanisms of action are often multifaceted and can include:

-

Inhibition of Signaling Pathways: These compounds can inhibit critical signaling pathways that are often dysregulated in cancer, such as the STAT3 signaling pathway.[7]

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: These molecules can halt the cell cycle, preventing cancer cell proliferation.

Potential STAT3 Signaling Pathway Inhibition:

Caption: Proposed inhibition of the STAT3 signaling pathway by 2-aryl-quinoline-4-carboxylic acid derivatives.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties.[8][9] A key mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation.[10][11] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators.

Potential NF-κB Signaling Pathway Inhibition:

Caption: Proposed inhibition of the NF-κB signaling pathway by 2-aryl-quinoline-4-carboxylic acid derivatives.

Antimicrobial Activity

Various derivatives of quinoline-4-carboxylic acid have been reported to possess antimicrobial activity against a range of bacteria and fungi.[12][13] The exact mechanisms can vary but may involve the disruption of microbial cellular processes or integrity.

Quantitative Data

Specific quantitative biological data for this compound is not widely published. However, data for structurally related compounds can provide an indication of potential activity. The following table summarizes representative data for other 2-aryl-quinoline-4-carboxylic acid derivatives.

| Compound Class | Biological Activity | Assay | Cell Line/Organism | IC₅₀ / MIC | Reference |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Anticancer | MTT Assay | Various Cancer Cell Lines | Varies (µM range) | [5] |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | Varies (µM range) | [8] |

| 2-Substituted-quinoline-4-carboxylic acid derivatives | Antibacterial | Broth microdilution | S. aureus, B. subtilis | Varies (µg/mL range) | [12][13] |

Note: The presented data is for related compounds and should be considered indicative of the potential of the this compound scaffold. Further experimental validation is required for the specific title compound.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. Its synthesis can be readily achieved through established methods such as the Doebner and Pfitzinger reactions. Based on the activities of related analogues, this compound holds promise for further investigation as a potential anticancer, anti-inflammatory, or antimicrobial agent. Future research should focus on the specific synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential and mechanisms of action.

References

- 1. ijcps.org [ijcps.org]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel quinoline-4-carboxylic acid derivatives, a class of compounds demonstrating significant therapeutic potential. The versatile scaffold of quinoline-4-carboxylic acid allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1] This document details the experimental protocols for key biological assays, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents.[1][2] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[1][3]

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of these derivatives is commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for quantifying potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition | [4] |

| 3j | MCF-7 (Breast) | - (82.9% growth reduction) | Not specified | [5] |

| C44 | - | 0.001 (DHODH Inhibition) | DHODH Inhibition | [6] |

| 41 | - | 0.00971 (DHODH Inhibition) | DHODH Inhibition | [1][7] |

| 43 | - | 0.0262 (DHODH Inhibition) | DHODH Inhibition | [1][7] |

| 6d | A2780/RCIS (Ovarian) | >100 | MRP2 Inhibitor | [8] |

| Various | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | Not specified | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[9]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][10] A reference wavelength of 630 nm can be used for background correction.[9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualization: Anticancer Mechanisms and Experimental Workflow

Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antibacterial Activity

Derivatives of quinoline-4-carboxylic acid have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] Their efficacy is often attributed to the inhibition of bacterial DNA gyrase.[13]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [11] |

| 5a7 | Escherichia coli | 128 | [11] |

| Various | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate Inhibition | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[14]

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilutions: Perform serial two-fold dilutions of the quinoline-4-carboxylic acid derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]

Visualization: Antibacterial Screening Workflow

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity

Certain quinoline-4-carboxylic acid derivatives have demonstrated potent antiviral activity against a range of viruses.[16] A key mechanism of action is the inhibition of host enzymes that are essential for viral replication, such as human dihydroorotate dehydrogenase (DHODH).[6]

Data Presentation: Antiviral Potency

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound ID | Virus | EC50 | Target | Reference |

| 181 | Not specified | 0.11 µM | Not specified | [16] |

| 182 | Not specified | 3.10 µM | Not specified | [16] |

| 185 | Not specified | 1.98 µM | Not specified | [16] |

| C44 | VSV | 2 nM | Human DHODH | [6] |

| C44 | WSN-Influenza | 41 nM | Human DHODH | [6] |

Experimental Protocol: General Antiviral Assay

A common method to screen for antiviral activity involves infecting host cells with a virus in the presence of the test compounds and then measuring the extent of viral replication.

Methodology:

-

Cell Culture: Plate suitable host cells in a multi-well format.

-

Compound Treatment and Infection: Pre-treat the cells with different concentrations of the quinoline-4-carboxylic acid derivatives for a short period. Then, infect the cells with the virus at a known multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication: Measure the level of viral replication using an appropriate method, such as:

-

Plaque Reduction Assay: To determine the number of infectious virus particles.

-

Quantitative PCR (qPCR): To quantify viral nucleic acids.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To detect viral proteins.

-

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.

Visualization: Antiviral Mechanism via Host Target Inhibition

Caption: Inhibition of viral replication via targeting a host enzyme.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[17] Some derivatives have shown the ability to inhibit inflammatory pathways, potentially through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[18]

Data Presentation: Anti-inflammatory Efficacy

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays.

| Compound Class | Assay | Observation | Potential Mechanism | Reference |

| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | Inhibition of NF-κB | [17][19] |

| Quinoline derivatives with carboxylic acid | - | COX-inhibition | Direct enzyme inhibition | [18] |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Assay

This assay uses macrophages, such as the RAW264.7 cell line, to model inflammation in vitro.

Methodology:

-

Cell Culture: Culture RAW264.7 macrophages in appropriate medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives.

-

LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: Incubate the cells for a specific duration to allow for the production of inflammatory mediators.

-

Quantification of Inflammatory Markers: Measure the levels of pro-inflammatory markers in the cell culture supernatant, such as:

-

Nitric Oxide (NO): Using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Using ELISA.

-

-

Data Analysis: Determine the concentration-dependent inhibitory effect of the compounds on the production of these inflammatory markers.

References

- 1. benchchem.com [benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. apec.org [apec.org]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this crucial heterocyclic motif. It details the progression from classical name reactions to modern synthetic strategies, offering in-depth experimental protocols, quantitative data, and visual diagrams to serve as a valuable resource for professionals in drug discovery and development.

Historical Perspective: From Coal Tar to Key Pharmacophore

The journey of quinoline chemistry began in the 1830s with the isolation of quinoline from coal tar. However, the targeted synthesis of its derivatives, particularly the functionally significant quinoline-4-carboxylic acids, marked the true inception of their role in medicinal chemistry. An early and pivotal discovery was that of cinchoninic acid (quinoline-4-carboxylic acid), identified as a product of the oxidative degradation of cinchonine, a major alkaloid from cinchona bark. This discovery was a crucial step in elucidating the structure of cinchona alkaloids, which were known for their antimalarial properties. The late 19th century witnessed the development of several foundational named reactions that provided access to the quinoline core, many of which are still in use today. These classical methods, including the Pfitzinger, Doebner, Combes, Conrad-Limpach, and Friedländer syntheses, laid the groundwork for the extensive exploration of quinoline-4-carboxylic acids and their derivatives as therapeutic agents.

Foundational Synthetic Methodologies

Several classical named reactions have been instrumental in the synthesis of quinoline-4-carboxylic acids. These methods offer diverse routes to a wide array of substituted derivatives, providing a versatile toolkit for medicinal chemists.

The Pfitzinger Reaction

First reported by Wilhelm Pfitzinger in 1886, this reaction provides a direct route to substituted quinoline-4-carboxylic acids. The synthesis involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Reaction Mechanism:

The Pfitzinger reaction proceeds through a well-defined series of steps. Initially, the amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. The enamine intermediate subsequently undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.

Pfitzinger Reaction Mechanism

Quantitative Data:

The Pfitzinger reaction is versatile, and the yields can vary depending on the substrates and reaction conditions.

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |

| Isatin | Acetone | KOH | Ethanol/Water | 8 | 80 |

| Isatin | Acetophenone | KOH | Ethanol | 24 | 94 |

| Isatin | 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 |

| Isatin | Benzophenone | KOH | Ethanol | - | 94 |

| Isatin | Acetylacetone | KOH | Ethanol | - | 87 |

| Isatin | Cyclohexanone | KOH | Ethanol | 24 | - |

Experimental Protocols:

Conventional Heating Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL). To this solution, add isatin (0.07 mol).

-

Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (e.g., acetophenone, 0.07-0.15 mol).

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.

-

Extraction: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Protocol:

-

Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

-

Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes).

-

Work-up: After irradiation, cool the vessel to room temperature and filter the solution.

-

Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Pfitzinger Reaction Workflow

The Doebner Reaction

Reported by Oscar Doebner in 1887, this three-component reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to generate 2-substituted quinoline-4-carboxylic acids. While the classical Doebner reaction can suffer from low yields, especially with anilines bearing electron-withdrawing groups, modern modifications have significantly improved its efficiency and substrate scope.

Reaction Mechanism:

The mechanism of the Doebner reaction is believed to begin with the condensation of the aniline and the aldehyde to form a Schiff base. Concurrently, pyruvic acid can tautomerize to its enol form. A Michael-type addition of the enol of pyruvic acid to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.

Doebner Reaction Mechanism

Quantitative Data (Modified Doebner Hydrogen-Transfer Reaction):

This modified procedure is particularly effective for anilines with electron-withdrawing groups and demonstrates broad substrate generality.

| Aniline | Aldehyde | Yield (%) |

| 6-(Trifluoromethoxy)aniline | Benzaldehyde | 82 |

| 4-Chloroaniline | Benzaldehyde | 85 |

| 4-Bromoaniline | Benzaldehyde | 86 |

| 4-Iodoaniline | Benzaldehyde | 84 |

| 4-Methoxyaniline | Benzaldehyde | 91 |

| 4-Methylaniline | Benzaldehyde | 90 |

| 6-(Trifluoromethoxy)aniline | 4-Methoxybenzaldehyde | 83 |

| 6-(Trifluoromethoxy)aniline | 4-(Trifluoromethyl)benzaldehyde | 75 |

| 6-(Trifluoromethoxy)aniline | Thiophene-2-carbaldehyde | 78 |

| 6-(Trifluoromethoxy)aniline | Pivalaldehyde | 72 |

Experimental Protocol (Modified Doebner Hydrogen-Transfer Reaction):

-

Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

-

Initial Heating: Stir the reaction mixture at 65°C for 1 hour.

-

Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

-

Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the aqueous layer and extract it with EtOAc. Wash the combined organic layers with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The residue can be purified by column chromatography.

Other Notable Classical Syntheses

While the Pfitzinger and Doebner reactions are primary routes to quinoline-4-carboxylic acids, other classical methods are also of significant historical and practical importance for the synthesis of the broader quinoline scaffold.

-

Combes Quinoline Synthesis (1888): This method involves the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines.

-

Conrad-Limpach-Knorr Synthesis (1887): This synthesis produces 4-hydroxyquinolines from the reaction of anilines with β-ketoesters.

-

Friedländer Synthesis (1882): This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group to yield substituted quinolines.

Modern Synthetic Approaches and Future Outlook

While the classical named reactions remain valuable, contemporary research focuses on developing more efficient, sustainable, and versatile methods for the synthesis of quinoline-4-carboxylic acids and their derivatives. These modern approaches often involve:

-

Microwave-assisted synthesis: As demonstrated with the Pfitzinger reaction, microwave irradiation can significantly reduce reaction times and improve yields.

-

Development of novel catalysts: The use of more efficient and environmentally benign catalysts is a key area of research to improve the sustainability of these syntheses.

-

One-pot procedures: Multi-component reactions that proceed in a single pot without the isolation of intermediates are highly desirable for their operational simplicity and efficiency.

The continued exploration of the chemical space around the quinoline-4-carboxylic acid scaffold, facilitated by both classical and modern synthetic methodologies, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. This enduring pharmacophore remains a cornerstone of medicinal chemistry and a testament to the rich history and ongoing innovation in organic synthesis.

Spectroscopic Analysis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid. Due to the limited availability of published spectra for this specific molecule, this guide presents a detailed analysis based on the well-established spectroscopic characteristics of closely related 2-arylquinoline-4-carboxylic acid derivatives. The data herein serves as a robust predictive model for the spectroscopic behavior of the title compound, offering valuable insights for its identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These values are derived from published data for analogous compounds and established principles of spectroscopic interpretation.

Table 1: Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, CH₃) | 2950 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C Stretch (Aromatic/Quinoline) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend (Carboxylic Acid) | 950 - 910 | Medium |

Table 2: Predicted UV-Vis Spectral Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~230-250 | High | π → π |

| ~320-340 | Moderate | n → π |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Abundance (%) | Assignment |

| 277 | High | [M]⁺ (Molecular Ion) |

| 232 | Moderate to High | [M - COOH]⁺ |

| 204 | Moderate | [M - COOH - CO]⁺ |

| 128 | Low to Moderate | [Quinoline]⁺ fragment |

Table 4: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~13.0 - 14.0 | s (broad) | 1H |

| Quinoline H5, H8 | ~8.0 - 8.5 | m | 2H |

| Quinoline H6, H7 | ~7.5 - 7.9 | m | 2H |

| Quinoline H3 | ~7.3 - 7.5 | s | 1H |

| Phenyl H3', H5', H6' | ~7.1 - 7.4 | m | 3H |

| Methyl (C2'-CH₃, C4'-CH₃) | ~2.3 - 2.5 | s | 6H |

Table 5: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168 - 172 |

| Quinoline C2, C4, C8a | ~145 - 155 |

| Phenyl C1', C2', C4' | ~135 - 142 |

| Quinoline C5, C6, C7, C8 | ~125 - 132 |

| Phenyl C3', C5', C6' | ~120 - 130 |

| Quinoline C3, C4a | ~118 - 125 |

| Methyl (C2'-CH₃, C4'-CH₃) | ~20 - 25 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are standard procedures for the analysis of organic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is then baseline-corrected and the peak positions are identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Data Acquisition: The spectrophotometer is zeroed using a cuvette containing the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200 to 800 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Interpretation: The mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic group ([M-COOH]⁺)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: The free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS. The integration of ¹H NMR signals provides information on the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) reveals information about neighboring protons. The chemical shifts in both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

Potential Therapeutic Targets of 2-Aryl-Quinoline-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Sirtuin 3 (SIRT3) Inhibition

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a significant target in cancer therapy. It plays a dichotomous role, acting as either a tumor promoter or suppressor depending on the cancer type. In certain cancers, such as MLL-rearranged leukemia, inhibition of SIRT3 is a promising therapeutic strategy.

Quantitative Data: SIRT3 Inhibition

| Compound ID | Description | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |

| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | 32.6 | 33.5 | 7.2 | [1][2][3] |

Signaling Pathway: SIRT3 in Cancer

In some cancers, SIRT3 promotes cell proliferation and survival by deacetylating and activating various downstream targets. Inhibition of SIRT3 can disrupt these pathways, leading to cell cycle arrest and differentiation.

Caption: Inhibition of SIRT3 by a 2-aryl-quinoline-4-carboxylic acid derivative.

Experimental Protocol: SIRT3 Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against SIRT3.

Materials:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

-

Fluorogenic SIRT3 substrate

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

Test compound (e.g., P6) and positive control (e.g., Nicotinamide)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compound or control to the respective wells.

-

Initiate the reaction by adding the SIRT3 enzyme to all wells except the blank.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[4]

Quantitative Data: DHODH Inhibition

| Compound ID | Description | DHODH IC50 (nM) | Reference |

| 41 | Quinoline-based analogue | 9.71 ± 1.4 | [5][6][7][8][9] |

| 43 | Quinoline-based analogue | 26.2 ± 1.8 | [5][6][7][8][9] |

Signaling Pathway: DHODH in Pyrimidine Biosynthesis

DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of cell proliferation.

Caption: Inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway.

Experimental Protocol: DHODH Enzymatic Assay

This protocol outlines a spectrophotometric assay to measure the inhibitory activity of compounds against human DHODH.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10

-

Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compound

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-